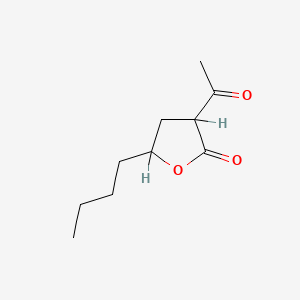
3-Acetyl-5-butyloxolan-2-one
Cat. No. B8585315
Key on ui cas rn:
40010-99-9
M. Wt: 184.23 g/mol
InChI Key: NEBMUHXPHLFPGQ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05103026
Procedure details


A mixture containing 750 grams of 3-acetyl-5-butyl-dihydro-2 (3H)-furanone (4.0 mols), 750 grams of cyclohexane and 8.6 grams of sodium hydrogen sulfate were heated to reflux. To the refluxing mixture were added 250 grams of ethylene glycol (4.0 mols) over a period of 6 hours while the water formed by the reaction was collected in a Dean Stark Trap. An additional 110 grams of ethylene glycol (1.8 mols) was added over 22 hours to replace glycol carried over with the refluxing cyclohexane (azeotropic agent). After 36 hours, an analysis of the reaction mixture showed that the furanone was 95.4 percent converted to a ketal of the formula ##STR21## An aliquot of 94.5 grams of the mixture (0.22 mols) and 30.5 grams of anhydrous ethanol (0.66 mols) and 0.6 grams of p-toluene sulfonic acid were refluxed at 71° C. for 26 hours. The mixture was then neutralized with 0.73 grams of sodium ethoxide followed by stripping on a Rotovap under vacuum to a temperature of 90° C. The residue was water washed, dried on a Rotovap and distilled to provide 29.6 grams of 2-butyl-4-carbethoxy-5-methyl-2,3-dihydrofuran. The amount of recovered material represented a yield of 63.5 percent based on the amount of furanone reacted and a yield of 66.9% based on a 93.0% conversion of the ketal.




Name
3-acetyl-5-butyl-dihydro-2 (3H)-furanone
Quantity
750 g
Type
reactant
Reaction Step Five






[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

[Compound]
Name
mixture
Quantity
94.5 g
Type
reactant
Reaction Step Eleven


Yield
63.5%
Identifiers


|
REACTION_CXSMILES
|
C([CH:4]1[CH2:8][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[O:6][C:5]1=[O:13])(=O)C.S([O-])(O)(=O)=O.[Na+].[CH2:20]([OH:23])[CH2:21]O.O1C=C[CH2:26][C:25]1=O.C(O)C>C1(C)C=CC(S(O)(=O)=O)=CC=1.[O-]CC.[Na+].O.C1CCCCC1>[CH2:9]([CH:7]1[CH2:8][C:4]([C:5]([O:6][CH2:25][CH3:26])=[O:13])=[C:20]([CH3:21])[O:23]1)[CH2:10][CH2:11][CH3:12] |f:1.2,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.73 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-]CC.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Five
|
Name
|
3-acetyl-5-butyl-dihydro-2 (3H)-furanone
|
|
Quantity
|
750 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1C(OC(C1)CCCC)=O
|
|
Name
|
|
|
Quantity
|
8.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
750 g
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
Step Eight
[Compound]
|
Name
|
glycol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(CC=C1)=O
|
Step Ten
[Compound]
|
Name
|
ketal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eleven
[Compound]
|
Name
|
mixture
|
|
Quantity
|
94.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
|
Name
|
|
|
Quantity
|
30.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
71 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
were heated to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed by the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected in a Dean Stark Trap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by stripping on a Rotovap under vacuum to a temperature of 90° C
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on a Rotovap
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
Outcomes


Product
Details
Reaction Time |
36 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C1OC(=C(C1)C(=O)OCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.6 g | |
| YIELD: PERCENTYIELD | 63.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
